N'-(3-methoxybenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is characterized by the presence of a methoxybenzylidene group attached to a thiophenecarbohydrazide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, thereby modulating their activity. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can enhance its catalytic properties in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N’-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.
N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide: Contains a naphthalene ring instead of a thiophene ring.
(E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one: Similar benzylidene group but with a benzofuran ring.
Uniqueness
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific combination of a methoxybenzylidene group and a thiophenecarbohydrazide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-11-5-2-4-10(8-11)9-14-15-13(16)12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
SEPQKFALACHOMG-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CS2 |
solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.